tert-Butyl (S)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
Description
This compound is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate (Boc) group at the 1-position and both hydroxymethyl and methyl substituents at the 3-position of the pyrrolidine ring. The (S)-configuration at the 3-position introduces stereochemical specificity, making it valuable in asymmetric synthesis and pharmaceutical intermediates.
Properties
IUPAC Name |
tert-butyl (3S)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-6-5-11(4,7-12)8-13/h13H,5-8H2,1-4H3/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMHAHKCMUUEOY-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C1)C(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution combines racemization of a substrate with enantioselective transformation. For instance, palladium-catalyzed asymmetric allylic alkylation of tert-butyl 3-oxopyrrolidine-1-carboxylate derivatives could induce chirality. A study by Lu et al. demonstrated that using chiral phosphine ligands (e.g., (R)-BINAP) achieves enantiomeric excess (ee) >90% in similar systems.
Enzymatic Desymmetrization
Lipases or ketoreductases can enantioselectively reduce diketones to chiral diols. Applying this to a prochiral 3-ketopyrrolidine precursor, such as tert-butyl 3-oxopyrrolidine-1-carboxylate, with NADPH-dependent ketoreductases may yield the (S)-alcohol with high ee.
Functional Group Interconversion Strategies
Hydroxymethylation via Aldol Condensation
Condensation of tert-butyl 3-oxopyrrolidine-1-carboxylate with formaldehyde under basic conditions (e.g., LDA or KHMDS) forms a β-hydroxy ketone intermediate, which undergoes reduction to the diol. Subsequent selective protection/deprotection steps isolate the hydroxymethyl group.
Reductive Amination Pathways
Introducing a hydroxymethyl group via reductive amination involves reacting tert-butyl 3-aminopyrrolidine-1-carboxylate with glycolaldehyde. However, this method risks over-alkylation and requires precise stoichiometric control.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the ester group would produce an alcohol.
Scientific Research Applications
tert-Butyl (S)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3S)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s stability and bioavailability, while the pyrrolidine ring can interact with active sites on enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a systematic comparison with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications.
Structural and Functional Group Variations
Key Comparative Analysis
Ring Size and Conformational Flexibility
- Pyrrolidine vs. Azetidine: The target compound’s pyrrolidine ring (5-membered) offers reduced ring strain compared to azetidine derivatives (4-membered), which may enhance synthetic accessibility and stability.
Functional Group Reactivity
- Hydroxymethyl vs. Mesyloxy : The hydroxymethyl group in the target compound is amenable to oxidation or esterification, whereas mesyloxy-substituted analogs (e.g., tert-butyl (S)-2-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate) are tailored for nucleophilic displacement reactions, such as forming amines or thioethers .
- Aminooxy vs. Halogen: Aminooxy groups (e.g., tert-butyl (S)-3-(aminooxy)pyrrolidine-1-carboxylate) enable conjugation with carbonyl compounds, while brominated pyridine derivatives (e.g., tert-butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate) are precursors for Suzuki-Miyaura couplings .
Stereochemical and Steric Effects
- The (S)-configuration in the target compound contrasts with racemic mixtures observed in analogs like tert-butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate, where stereochemistry impacts biological activity and crystallization behavior .
Biological Activity
tert-Butyl (S)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate, also known by its CAS number 1263506-20-2, is a synthetic organic compound characterized by its unique pyrrolidine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 215.29 g/mol. The compound features a tert-butyl group, a hydroxymethyl substituent, and a carboxylate functionality attached to the pyrrolidine ring.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| CAS Number | 1263506-20-2 |
| LogP | 1.5637 |
| PSA | 49.77 Ų |
Antimicrobial Properties
Preliminary studies indicate that compounds with similar structures to this compound may exhibit significant antimicrobial properties. For instance, structural analogs have shown effectiveness against various bacterial strains, suggesting that this compound could have similar potential.
Anti-inflammatory Effects
Research into the anti-inflammatory properties of related pyrrolidine derivatives suggests that this compound may modulate inflammatory responses. In vitro studies have demonstrated that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in mediating inflammatory processes .
Neuroprotective Activity
Recent investigations into neuroprotective effects have highlighted the potential of this compound in models of neurodegeneration. For example, compounds structurally related to this compound have been shown to inhibit amyloid-beta aggregation and protect neuronal cells from oxidative stress induced by neurotoxic agents like scopolamine . These findings suggest that this compound may offer protective benefits against neurodegenerative diseases such as Alzheimer's.
In Vitro Studies
In vitro studies involving astrocytes exposed to amyloid-beta peptide demonstrated that treatment with related compounds resulted in increased cell viability and reduced oxidative stress markers such as malondialdehyde (MDA) levels. Specifically, one study reported that a structurally similar compound improved cell viability by approximately 63% when co-administered with amyloid-beta .
In Vivo Studies
In vivo assessments using animal models have shown moderate protective effects against cognitive decline induced by scopolamine. While no significant differences were observed compared to established treatments like galantamine, the results indicate a potential for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
